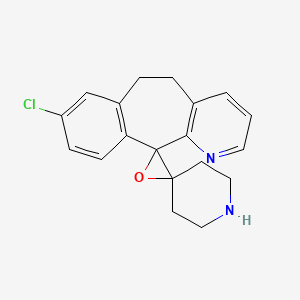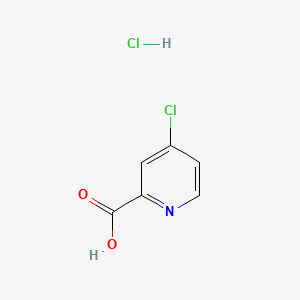
4-Chloropicolinic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloropicolinic Acid Hydrochloride is a chemical compound with the molecular formula C6H5Cl2NO2. It is a derivative of picolinic acid, where a chlorine atom is substituted at the 4-position of the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloropicolinic Acid Hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-chloropicolinic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is heated at 80°C for 3 hours, then cooled to room temperature and evaporated under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloropicolinic Acid Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield 4-chloropicolinic acid.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of the compound.
Dimethylformamide (DMF): Acts as a catalyst in the reaction.
Hydrochloric Acid: Used to form the hydrochloride salt.
Major Products Formed
The major products formed from these reactions include various derivatives of picolinic acid, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloropicolinic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloropicolinic Acid Hydrochloride involves its interaction with specific molecular targets. The chlorine atom at the 4-position of the pyridine ring plays a crucial role in its reactivity and binding affinity to various targets. The compound can modulate biochemical pathways by interacting with enzymes and receptors, leading to its observed effects.
Comparaison Avec Des Composés Similaires
4-Chloropicolinic Acid Hydrochloride can be compared with other similar compounds, such as:
4-Chloropyridine-2-carboxylic acid: Shares a similar structure but lacks the hydrochloride component.
4-Chloropicolinoyl chloride: Another derivative of picolinic acid with different reactivity.
4-Chloro-2-pyridinecarboxylic acid: Similar in structure but with variations in functional groups.
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
4-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h1-3H,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPWZVJHTRDNHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
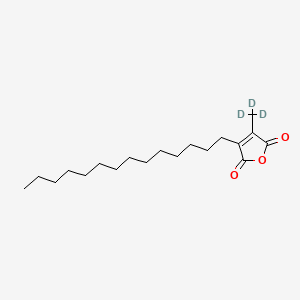

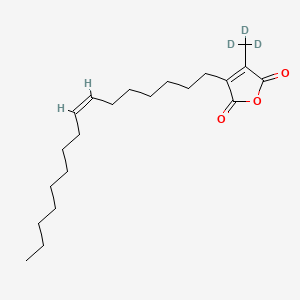
![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)
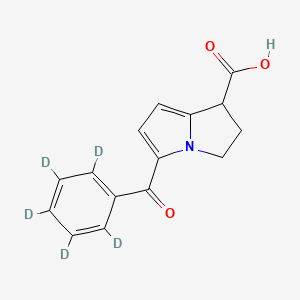
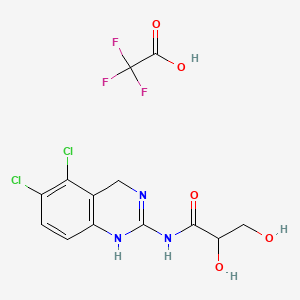
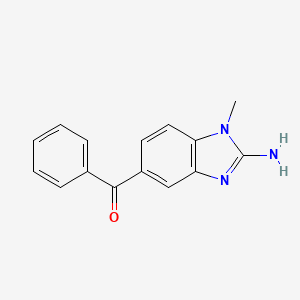
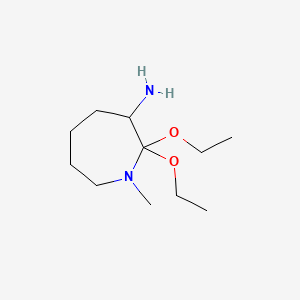
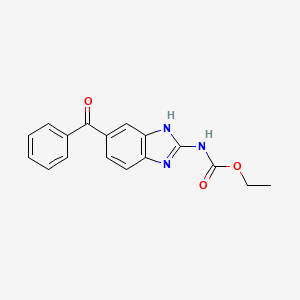
![1-Butyl-2,3,3-trimethyl-3H-benzo[E]indol-3-ium perchlorate](/img/structure/B585936.png)
